Ferrocenyl methanol

Description

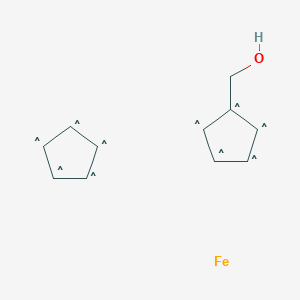

Ferrocenyl methanol (FcCH₂OH), a hydroxyl-substituted ferrocene derivative, is a versatile organometallic compound characterized by a ferrocene moiety (bis(cyclopentadienyl)iron) with a hydroxymethyl (-CH₂OH) substituent. Its unique redox activity, stability, and ability to participate in diverse chemical reactions make it valuable in materials science, catalysis, and biomedical applications . This compound is commercially available (e.g., Sigma-Aldrich, 97% purity) and synthesized via methods such as the reduction of ferrocenecarboxaldehyde or nucleophilic substitution reactions .

Properties

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETISSZVCNFQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CO.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FeO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethylation of Ferrocene

The aminomethylation route begins with the reaction of ferrocene with formaldehyde and dimethylamine under acidic conditions. This step introduces a dimethylaminomethyl group at the cyclopentadienyl ring, forming N,N-dimethylaminomethylferrocene. The reaction proceeds via electrophilic substitution, leveraging the electron-rich nature of ferrocene.

Quaternization and Hydrolysis

The dimethylaminomethylferrocene is quaternized with methyl iodide, yielding N,N-dimethylaminomethylferrocene methiodide. Subsequent hydrolysis under alkaline conditions (1 M NaOH) generates ferrocenecarboxaldehyde as an intermediate. This step involves the cleavage of the quaternary ammonium group, releasing formaldehyde and forming the aldehyde functionality.

Borohydride Reduction

The aldehyde intermediate is reduced to ferrocenyl methanol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step ensures selective reduction of the aldehyde to a primary alcohol without affecting the ferrocene core. The product is isolated via extraction with dichloromethane and purified by column chromatography, achieving a yield of 97% .

Key Data:

Method 2: Vilsmeier-Haak Formylation Followed by Borohydride Reduction

Vilsmeier-Haak Formylation

Ferrocene undergoes formylation via the Vilsmeier-Haak reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in chloroform at 60°C. This reaction installs a formyl group on the ferrocene framework, producing ferrocenecarboxaldehyde. The product is isolated by silica gel chromatography (hexane:acetone = 5:1) with a yield of 61% .

Key Data:

Reduction to this compound

Ferrocenecarboxaldehyde is reduced using NaBH₄ in methanol at 0°C. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with dichloromethane. Purification yields this compound with 97% efficiency .

Key Data:

Comparative Analysis of Synthetic Routes

The table below contrasts the two methods based on yield, scalability, and practicality:

| Parameter | Method 1 (Aminomethylation) | Method 2 (Formylation-Reduction) |

|---|---|---|

| Starting Material | Ferrocene | Ferrocene |

| Key Reagents | Formaldehyde, Me₂NH, MeI | POCl₃, DMF, NaBH₄ |

| Reaction Steps | 3 | 2 |

| Overall Yield | 97% | 59% (61% × 97%) |

| Purification | Column chromatography | Silica column, sublimation |

| Scalability | Moderate | High |

| Safety Considerations | Toxic methyl iodide | POCl₃ (corrosive) |

Method 1 offers superior yield but involves hazardous methyl iodide, whereas Method 2 avoids quaternization steps but requires handling POCl₃. The choice depends on reagent availability and safety protocols .

Chemical Reactions Analysis

Types of Reactions: Ferrocenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to ferrocenyl formaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced back to ferrocene using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the methanol group is replaced by other functional groups. For example, reaction with acyl chlorides can yield ferrocenyl esters.

Major Products Formed:

- Oxidation of this compound typically yields ferrocenyl formaldehyde.

- Reduction reactions can regenerate ferrocene.

- Substitution reactions can produce a variety of ferrocenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Electrochemical Applications

1.1 Redox-Active Electrolytes

Ferrocenyl methanol has been explored as a redox-active electrolyte in energy storage systems, particularly in redox flow batteries (RFBs). Its high solubility and favorable electrochemical characteristics make it a candidate for improving the performance of aqueous and non-aqueous RFBs. Researchers have focused on optimizing the structure of ferrocenyl derivatives to enhance their solubility and electrochemical stability, paving the way for high-performance energy storage solutions .

1.2 Electrochemical Sensors

The unique electrochemical properties of this compound have led to its incorporation into various sensor technologies. It serves as an electrode modifier in electrochemical biosensors, enhancing sensitivity and selectivity for detecting biological analytes. For instance, studies have demonstrated that ferrocenyl-based sensors can effectively detect neurotransmitters and other biomolecules through cyclic voltammetry techniques, showcasing their potential in clinical diagnostics .

Material Science Applications

2.1 Polymer Composites

This compound has been integrated into polymer matrices to create novel materials with enhanced properties. For example, researchers have synthesized resorcinol-formaldehyde aerogels incorporating ferrocene units. These composites exhibit improved mechanical strength and electrochemical activity, making them suitable for applications in catalysis and environmental remediation .

2.2 Catalysis

In synthetic organic chemistry, this compound has been utilized as a reagent in various catalytic processes. Notably, it has been involved in C-C coupling reactions mediated by cerium(IV) ammonium nitrate (CAN), leading to the formation of complex diketones with potential applications in pharmaceuticals . The ability to facilitate such transformations underscores its utility as a building block in organic synthesis.

Medicinal Chemistry Applications

3.1 Anticancer Activity

This compound and its derivatives have shown promising anticancer activities through mechanisms involving oxidative stress induction in cancer cells. Studies indicate that the oxidation of ferrocenyl compounds can lead to the generation of reactive oxygen species (ROS), which selectively target malignant cells while sparing normal cells . This property has led to the development of ferrocenyl chalcones as potential therapeutic agents against various cancers.

3.2 Drug Delivery Systems

The incorporation of ferrocenyl moieties into drug delivery systems is another area of research interest. The redox-active nature of ferrocenyl compounds allows for controlled release mechanisms triggered by changes in the cellular environment, such as pH or redox state, enhancing the efficacy of therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism by which ferrocenyl methanol exerts its effects is primarily related to its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug design. The molecular targets and pathways involved depend on the specific application and the nature of the ferrocenyl derivative being used.

Comparison with Similar Compounds

Ferrocenyl methanol’s properties and applications are best contextualized by comparing it with structurally analogous ferrocene derivatives. Below is a detailed analysis:

Key Observations :

- The hydroxymethyl group in this compound allows for higher reactivity in electrophilic substitutions compared to ether derivatives like FcCH₂OPh .

- Branched analogs (e.g., 1-ferrocenylethanol) exhibit reduced solubility in polar solvents due to steric effects .

Electrochemical and Material Properties

Key Observations :

- This compound’s higher surface area in aerogels (vs. FcCH₂OPh) suggests superior integration into polymer networks, enhancing porosity .

- Its lower H₂O₂ detection limit (0.5 µM) outperforms thiol-coated electrodes, highlighting its sensitivity in biosensing .

Key Observations :

- While this compound itself lacks direct anticancer data, its derivatives (e.g., chalcones, diphenols) show moderate-to-strong bioactivity, suggesting the hydroxymethyl group’s role as a synthetic handle .

- Ionic ferrocenyl compounds (e.g., binuclear derivatives) exhibit superior catalytic effects in propellant decomposition compared to monomeric FcCH₂OH .

Biological Activity

Ferrocenyl methanol, a derivative of ferrocene, has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various cell lines.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the reduction of ferrocenecarboxaldehyde or through direct alkylation reactions involving ferrocene derivatives. The compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Diffraction (XRD) to confirm its structure and purity .

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS) and its interactions with cellular targets. The compound has been shown to exhibit cytotoxic effects through the induction of oxidative stress in cancer cells, leading to apoptosis. The exact mechanisms involve the disruption of cellular redox balance and the activation of apoptotic pathways .

3. Anticancer Activity

This compound has demonstrated promising anticancer properties against various cell lines. A study evaluated its cytotoxic effects on A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values suggesting potent antiproliferative activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 12.5 |

| HCT116 | 15.0 |

| MCF-7 | 10.0 |

These findings indicate that this compound can inhibit cell growth effectively across different types of cancer .

4.1 In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells through ROS generation. For instance, a study reported that treatment with ferrocenyl compounds led to increased levels of ROS in HL-60 leukemia cells, correlating with reduced cell viability .

4.2 Hemolytic Activity

Another important aspect is the hemolytic activity of this compound derivatives. Compounds were tested for their hemolytic effects on mouse erythrocytes, revealing that certain derivatives exhibited low hemolytic activity while maintaining high antiproliferative efficacy . This selectivity is crucial for developing safer therapeutic agents.

5. Conclusion

This compound represents a class of organometallic compounds with significant potential in cancer therapy due to its cytotoxic properties and mechanisms involving oxidative stress induction. Continued research is warranted to further elucidate its biological activities and optimize its therapeutic applications.

6. References

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ferrocenyl methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or ligand-functionalization reactions. For example, (2-(diphenylthiophosphino)ferrocenyl)methanol can be synthesized by modifying N,N-dimethylaminomethylferrocene with diphenylthiophosphine under controlled anhydrous conditions . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Yield improvements (>70%) are achievable by using inert atmospheres (N₂/Ar) and molecular sieves to scavenge moisture.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or butyl rubber gloves (tested for permeability), sealed goggles, and lab coats .

- Ventilation : Employ fume hoods for synthesis steps involving volatile solvents (e.g., methanol, THF). Respiratory protection (NIOSH-approved masks) is required if airborne exposure exceeds 1 mg/m³ .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Collect residues in labeled hazardous waste containers, avoiding methanol mixtures due to flammability risks .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies ferrocene proton environments (δ 4.0–4.5 ppm for Cp rings) and hydroxyl/methylene groups .

- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60% to 95% methanol over 15 minutes) resolve this compound from byproducts .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246 for C₁₁H₁₂FeO) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during this compound characterization?

- Methodological Answer : Discrepancies may arise from paramagnetic impurities (e.g., Fe³⁺) or stereochemical isomerism. Strategies include:

- Sample Purity : Re-crystallize in hexane/ethyl acetate mixtures and re-analyze .

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of substituents) by acquiring spectra at −40°C to 80°C .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP) to assign ambiguous signals .

Q. What role does this compound play in catalytic systems, and how can its efficacy be enhanced?

- Methodological Answer : this compound derivatives act as ligands in transition-metal catalysts (e.g., Rh nanoparticles for hydrobenzoylation) . Efficacy improvements involve:

- Ligand Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to increase metal center electrophilicity.

- Support Materials : Immobilize on cellulose or MOFs to enhance recyclability and reduce leaching .

- Kinetic Studies : Monitor turnover frequency (TOF) via GC-MS to correlate ligand structure with catalytic activity .

Q. What green chemistry approaches are viable for synthesizing this compound to minimize environmental impact?

- Methodological Answer :

- Biocatalysis : Explore lipases or esterases in aqueous media to catalyze hydroxylation of ferrocene precursors .

- Solvent Alternatives : Replace methanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.